N-[4-(N-decanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide
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Overview
Description
N-[4-(N-decanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide is a complex organic compound with the molecular formula C23H31N3O2S and a molecular weight of 413.57614 g/mol This compound is characterized by its unique structure, which includes a thiophene ring and a decanoyl hydrazone moiety
Preparation Methods
The synthesis of N-[4-(N-decanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the hydrazone: The reaction between decanoyl chloride and ethanehydrazine forms the decanoylethanehydrazone intermediate.
Coupling with thiophene carboxylic acid: The intermediate is then coupled with 2-thiophenecarboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-(N-decanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(N-decanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of N-[4-(N-decanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydrazone moiety is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
N-[4-(N-decanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide can be compared with other similar compounds, such as:
N-[4-(N-decanoylethanehydrazonoyl)phenyl]cyclohexanecarboxamide: This compound has a cyclohexane ring instead of a thiophene ring, which affects its chemical properties and applications.
N-[4-(N-decanoylethanehydrazonoyl)phenyl]-2-furancarboxamide: This compound has a furan ring instead of a thiophene ring, leading to differences in reactivity and biological activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H31N3O2S |
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Molecular Weight |
413.6 g/mol |
IUPAC Name |
N-[4-[(E)-N-(decanoylamino)-C-methylcarbonimidoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H31N3O2S/c1-3-4-5-6-7-8-9-12-22(27)26-25-18(2)19-13-15-20(16-14-19)24-23(28)21-11-10-17-29-21/h10-11,13-17H,3-9,12H2,1-2H3,(H,24,28)(H,26,27)/b25-18+ |
InChI Key |
LMHXFFDXONAGNH-XIEYBQDHSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N/N=C(\C)/C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Canonical SMILES |
CCCCCCCCCC(=O)NN=C(C)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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